molecular formula C8H4Cl3NO B1404466 3-(Trichloromethoxy)benzonitrile CAS No. 1404195-02-3

3-(Trichloromethoxy)benzonitrile

Cat. No.: B1404466
CAS No.: 1404195-02-3
M. Wt: 236.5 g/mol
InChI Key: GUDXCRCSIUYNMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trichloromethoxy)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This process can be carried out using ionic liquids as recycling agents to enhance the efficiency and environmental friendliness of the reaction . The reaction conditions often include a temperature of around 120°C and a reaction time of approximately 2 hours .

Industrial Production Methods: In industrial settings, the synthesis of benzonitriles, including this compound, can be achieved through various methods such as the cyanation of benzene halides, ammoxidation of toluene, and the reaction of benzoic acid with urea . These methods are optimized for large-scale production, ensuring high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(Trichloromethoxy)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-(Trichloromethoxy)benzonitrile is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-(trichloromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDXCRCSIUYNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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